An In-depth Technical Guide on the Chemical Structure and Tautomerism of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
An In-depth Technical Guide on the Chemical Structure and Tautomerism of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry and drug development. Their structural motifs are integral to numerous biologically active compounds, including nucleobases that form the very foundation of our genetic code.[1] The diverse pharmacological activities exhibited by pyrimidine-based molecules, such as antiviral, antitumor, and immune-regulating properties, make them a subject of intense research.[2] A key chemical feature that governs the biological activity and physicochemical properties of many pyrimidine derivatives is tautomerism, the phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers.[3][4] This guide provides a comprehensive technical overview of the chemical structure and, critically, the tautomeric landscape of a specific pyrimidine derivative: 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. Understanding its structural nuances is paramount for harnessing its full potential in therapeutic applications.
Chemical Structure and Nomenclature
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine is a substituted pyrimidine with the molecular formula C₈H₁₂N₂O₂.[5] The core of the molecule is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substituents that define its specific identity are:
-
An ethyl group at position 5.
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A hydroxyl group at position 4.
-
A methyl group at position 6.
-
A methoxy group at position 2.
The systematic IUPAC name for this compound can vary depending on the tautomeric form being described. For instance, the keto form is often named 5-ethyl-2-methoxy-6-methyl-1H-pyrimidin-4-one.[5]
Below is a diagram illustrating the primary chemical structure of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine.
Caption: Chemical structure of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine.
Tautomerism: The Dynamic Nature of 4-Hydroxypyrimidines
The presence of a hydroxyl group at the 4-position of the pyrimidine ring introduces the possibility of keto-enol tautomerism.[1][6][7] This is a dynamic equilibrium where protons can migrate, leading to the coexistence of different structural isomers. In the case of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine, the primary tautomeric equilibrium exists between the hydroxy (enol) form and the keto (amide) form.
The Principal Tautomeric Forms
The two main tautomers are:
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4-Hydroxy (Enol) Form: This is the aromatic form where the proton resides on the oxygen atom of the hydroxyl group at C4.
-
4-Keto (Amide) Form: This is the non-aromatic, or more accurately, aza-aromatic form, where the proton has migrated from the hydroxyl group to one of the ring nitrogen atoms (N1 or N3), resulting in a carbonyl group (C=O) at the C4 position. This form is also referred to as a pyrimidinone.[2]
The equilibrium between these forms is influenced by several factors, including the electronic effects of other substituents on the ring, the solvent, temperature, and pH.[7][8][9]
Caption: Keto-enol tautomerism in 4-hydroxypyrimidines.
Factors Influencing Tautomeric Equilibrium
Substituent Effects: The nature and position of other groups on the pyrimidine ring can significantly impact the stability of the tautomers. Electron-donating groups may favor one form, while electron-withdrawing groups may favor the other. For instance, the presence of an additional hydroxyl or thiol group can stabilize the dioxo or oxo-thione forms.[1][6] However, substitution with an S-CH3 group at the 2-position does not significantly alter the tautomeric equilibrium.[1][6]
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar keto tautomer through intermolecular interactions.[9][10] In contrast, nonpolar solvents may favor the less polar enol form. In the gas phase, the equilibrium can be different from that in solution.[11]
pH: The acidity or basicity of the medium can influence the protonation state of the molecule, thereby shifting the tautomeric equilibrium.[12]
Experimental and Computational Characterization of Tautomers
Determining the predominant tautomeric form and the equilibrium constant is essential for understanding the molecule's behavior. This is typically achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the ring protons and carbons, as well as the proton on the nitrogen or oxygen, will differ significantly between the keto and enol forms.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) absorption band in the IR spectrum is a clear indicator of the keto tautomer. Conversely, the presence of a distinct O-H stretching vibration would suggest the enol form.
-
UV-Vis Spectroscopy: The electronic transitions, and therefore the absorption maxima, will differ between the tautomers due to differences in their electronic structures and aromaticity.
| Spectroscopic Technique | Keto (Amide) Form Signature | Hydroxy (Enol) Form Signature |
| ¹H NMR | Presence of an N-H proton signal | Presence of an O-H proton signal |
| ¹³C NMR | Signal corresponding to a carbonyl carbon | Signal corresponding to a carbon with a C-O single bond |
| IR Spectroscopy | Strong C=O stretching vibration (~1650-1700 cm⁻¹) | O-H stretching vibration (~3200-3600 cm⁻¹) |
| UV-Vis Spectroscopy | Distinct λmax due to n-π* and π-π* transitions | Different λmax due to altered conjugation |
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[12] These methods can calculate the Gibbs free energy of each tautomer, allowing for the determination of the equilibrium constant. Computational studies have shown that for 4-hydroxypyrimidine, the keto form is generally more stable.[8][13]
Experimental Protocol: Computational Analysis of Tautomeric Equilibrium
-
Structure Generation: Build the 3D structures of both the keto and enol tautomers of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation for each tautomer.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). This also provides the zero-point vibrational energies.
-
Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for greater accuracy.
-
Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model (e.g., PCM or SMD) with the desired solvent (e.g., water, DMSO).
-
Thermodynamic Analysis: Calculate the Gibbs free energy for each tautomer in the gas phase and in solution. The relative energies will indicate the more stable tautomer under those conditions.
Caption: Workflow for computational analysis of tautomerism.
Implications for Drug Development
The tautomeric state of a drug molecule can have profound effects on its biological activity and pharmacokinetic properties.
-
Receptor Binding: Different tautomers present different hydrogen bond donor and acceptor patterns. This can lead to significant differences in how the molecule interacts with its biological target, such as an enzyme or a receptor.
-
Solubility and Permeability: The polarity, and therefore the solubility and membrane permeability, can vary between tautomers. This affects the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chemical Stability: One tautomer may be more chemically stable or reactive than the other, which has implications for drug formulation and shelf-life.
For 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine, it is crucial for drug development professionals to identify the predominant tautomer under physiological conditions to design more effective and targeted therapies.
Conclusion
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine is a molecule of significant interest due to its pyrimidine core, a scaffold prevalent in many bioactive compounds. A deep understanding of its chemical structure is incomplete without a thorough investigation of its tautomeric behavior. The equilibrium between the hydroxy and keto forms is a dynamic process governed by a delicate interplay of electronic, steric, and environmental factors. By employing a synergistic approach of advanced spectroscopic techniques and robust computational methods, researchers can elucidate the tautomeric landscape of this molecule. This knowledge is not merely academic; it is a critical prerequisite for the rational design and development of novel therapeutics that leverage the unique properties of this and related pyrimidine derivatives.
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